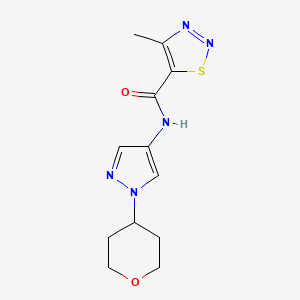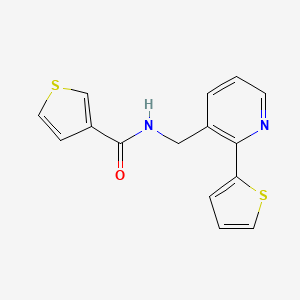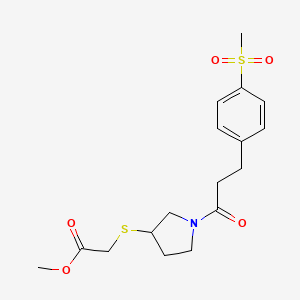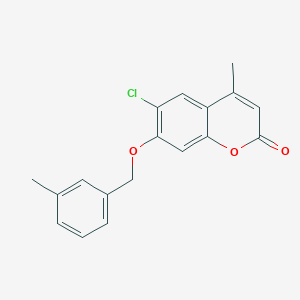
4-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H15N5O2S and its molecular weight is 293.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photosynthetic Electron Transport Inhibition
Compounds with pyrazole derivatives, including structures similar to the mentioned chemical, have been studied for their potential as inhibitors of photosynthetic electron transport. This property is significant for developing new herbicides. Some derivatives exhibit inhibitory properties in the micromolar range, comparable to commercial herbicides like diuron and hexazinone, indicating their potential as effective photosynthetic electron transport inhibitors (Vicentini et al., 2005).
Antimycobacterial Activity
Research into pyrazine and pyridine derivatives, including those similar to the mentioned compound, has demonstrated antimycobacterial activities. These compounds have shown varying degrees of potency against Mycobacterium tuberculosis, with some exhibiting activities significantly greater than pyrazinamide, a known antimycobacterial agent. This suggests their potential in developing new treatments for tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Anti-inflammatory Activity
Derivatives of 1,3,4-thiadiazole, bearing pyrazole and pyrrole moieties, have been synthesized and evaluated for their anti-inflammatory activities. Some of these compounds have shown significant inhibition of paw edema in experimental models, indicating their potential as anti-inflammatory agents. This highlights the therapeutic applications of thiadiazole derivatives in treating inflammation-related conditions (Maddila, Gorle, Sampath, & Lavanya, 2016).
Anticancer Properties
Thiadiazole derivatives, especially those incorporating pyrazole moieties, have been explored for their anticancer properties. These studies focus on their ability to inhibit the growth of various cancer cell lines, providing a foundation for developing new anticancer agents. The structural features of these compounds, including the thiadiazole and pyrazole rings, play a crucial role in their biological activities, suggesting the potential of similar compounds in cancer research (Saçmacı, Arslaner, & Şahin, 2017).
Synthesis and Characterization
The synthesis and characterization of thiadiazole derivatives that include pyrazole moieties have been widely studied. These efforts provide valuable insights into the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and agriculture. The structural diversity and modifiability of these compounds make them attractive targets for further research and development (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Propiedades
IUPAC Name |
4-methyl-N-[1-(oxan-4-yl)pyrazol-4-yl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-8-11(20-16-15-8)12(18)14-9-6-13-17(7-9)10-2-4-19-5-3-10/h6-7,10H,2-5H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAQYVTUVBKXTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CN(N=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3008544.png)

![Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride](/img/structure/B3008546.png)
![3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3008548.png)
![[2-(3-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B3008550.png)
![N-benzyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3008552.png)
![methyl 3-{2-[(benzylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B3008556.png)
![N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B3008557.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine](/img/structure/B3008564.png)